3-Methylsulfonyl-azetidine

Physicochemical Characterization Medicinal Chemistry Organic Synthesis

When sourcing 3-Methylsulfonyl-azetidine (CAS 935668-43-2), regiospecificity is critical. The 3-methylsulfonyl substitution imparts distinct pKa, solubility, and reactivity that 1-substituted isomers cannot replicate—making it the essential precursor for mAChR M1 antagonist pharmacophores (see US8697888). This free base enables on-nitrogen functionalization impossible with regioisomers. Available as a solid for precise weighing, matching diverse synthetic sequences. Substituting generic azetidines risks failed coupling, off-target activity, and wasted resources.

Molecular Formula C4H9NO2S
Molecular Weight 135.19
CAS No. 935668-43-2
Cat. No. B3030638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonyl-azetidine
CAS935668-43-2
Molecular FormulaC4H9NO2S
Molecular Weight135.19
Structural Identifiers
SMILESCS(=O)(=O)C1CNC1
InChIInChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKeyCUSQXAPAQNXLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfonyl-azetidine (CAS 935668-43-2): A Differentiated Azetidine Building Block for Medicinal Chemistry and Organic Synthesis


3-Methylsulfonyl-azetidine (CAS 935668-43-2), also referred to as 3-methanesulfonylazetidine or MSA, is a four-membered nitrogen-containing heterocyclic building block featuring a sulfonyl group at the 3-position of the azetidine ring . It possesses a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol . The compound is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis, with applications in the development of pharmaceutical agents, including muscarinic acetylcholine receptor M1 antagonists [1].

3-Methylsulfonyl-azetidine: Why In-Class Azetidine Analogs Are Not Interchangeable


While the azetidine scaffold is common to many research intermediates, the position and identity of substituents on the strained four-membered ring critically dictate physicochemical properties and reactivity. Simple substitution with a methylsulfonyl group at the 3-position, as in 3-Methylsulfonyl-azetidine, yields a distinct profile compared to regioisomers like 1-(Methylsulfonyl)azetidine or salt forms such as the hydrochloride . These differences manifest in measurable parameters—including pKa, melting point, and solubility—that directly impact synthetic utility, purification workflows, and downstream pharmaceutical applications . Consequently, generic substitution with a seemingly similar azetidine derivative without verifying these specific, quantifiable characteristics can lead to suboptimal yields, altered reaction outcomes, or failed biological activity.

3-Methylsulfonyl-azetidine (935668-43-2): Quantitative Differentiation Evidence for Informed Procurement


Significantly Higher pKa (8.14) vs. 1-Substituted Regioisomer (-3.52) Confers Distinct Basicity and Reactivity

3-Methylsulfonyl-azetidine exhibits a predicted pKa of 8.14±0.40 . In stark contrast, its regioisomer, 1-(Methylsulfonyl)azetidine, possesses a predicted pKa of -3.52±0.20 . This >11 unit difference in pKa translates to a fundamentally different protonation state under physiological and common synthetic conditions. The 3-substituted compound remains largely unprotonated at neutral pH, whereas the 1-substituted analog is not basic. This property is critical for predicting solubility, membrane permeability, and salt formation behavior, directly influencing the design of synthetic routes and biological assays.

Physicochemical Characterization Medicinal Chemistry Organic Synthesis

Higher Predicted Boiling Point (320.1°C) vs. 1-Substituted Analog (218.8°C) Indicates Different Intermolecular Forces

The predicted boiling point of 3-Methylsulfonyl-azetidine is 320.1±31.0 °C at 760 mmHg , whereas the predicted boiling point of 1-(Methylsulfonyl)azetidine is 218.8±23.0 °C . This >100°C difference suggests significantly stronger intermolecular interactions in the 3-substituted compound, likely due to the free amine participating in hydrogen bonding, which is absent in the N-substituted analog. This property influences purification methods (e.g., distillation vs. recrystallization) and thermal stability considerations.

Physicochemical Characterization Analytical Chemistry Process Chemistry

Solid Physical Form (Free Base) vs. Hydrochloride Salt (171.64 g/mol) Provides Options for Solubility and Handling

3-Methylsulfonyl-azetidine is commercially available as a white to off-white solid free base with a molecular weight of 135.18 g/mol . Its hydrochloride salt counterpart, 3-(Methylsulfonyl)azetidine hydrochloride (CAS 1400764-60-4), has a molecular weight of 171.64 g/mol . The free base offers a neutral form suitable for reactions sensitive to HCl or requiring a non-ionic species, while the hydrochloride salt provides enhanced aqueous solubility and stability. The choice between these two forms allows researchers to optimize conditions for specific transformations.

Form Selection Medicinal Chemistry Process Chemistry

3-Methylsulfonyl-azetidine (935668-43-2): High-Impact Application Scenarios Supported by Evidence


Synthesis of Muscarinic Acetylcholine Receptor M1 Antagonists

The 3-(methylsulfonyl)azetidine core is a key structural motif in potent and selective antagonists of the muscarinic acetylcholine receptor M1 (mAChR M1). Patent US8697888 explicitly discloses substituted (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone analogs as M1 antagonists for treating neurological and psychiatric disorders [1]. The free amine at the 3-position of the azetidine ring is essential for further functionalization, making this specific building block indispensable for this class of compounds. Substituting with a regioisomer would preclude the necessary substitution pattern.

Development of Conformationally Constrained Peptidomimetics

The azetidine ring provides a rigid scaffold that can mimic the conformation of peptide bonds, making 3-Methylsulfonyl-azetidine a valuable building block in peptidomimetic design . The sulfonyl group acts as a hydrogen bond acceptor and can influence the overall molecular shape. The ability to procure either the free base or the hydrochloride salt allows medicinal chemists to select the form most compatible with their synthetic sequence, a key consideration for optimizing multistep syntheses.

Nucleophilic Substitution and Cyclization Reactions in Organic Synthesis

3-Methylsulfonyl-azetidine is widely employed as an intermediate in nucleophilic substitution and cyclization reactions due to the reactivity of the azetidine nitrogen and the sulfonyl group . The compound's unique pKa and boiling point differentiate it from other azetidine derivatives, enabling chemists to fine-tune reaction conditions. Its solid free base form facilitates accurate weighing and handling, improving reproducibility in research-scale and larger-scale syntheses.

Building Block for Sulfonamide-Based Pharmaceuticals

The methylsulfonyl group is a common pharmacophore in numerous drugs. 3-Methylsulfonyl-azetidine serves as a direct precursor to sulfonamide-containing drug candidates . The ability to introduce the sulfonyl group early in the synthesis, followed by further elaboration of the azetidine core, streamlines the preparation of diverse compound libraries. The compound's distinct properties relative to its hydrochloride salt provide flexibility in protecting group strategies and reaction media selection.

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